4-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Lipophilicity Drug-likeness ADME Prediction

The compound 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione (molecular formula C18H14ClNO4, MW 343.76) is a synthetic small molecule belonging to the 1,4-benzoxazepine-3,5-dione class. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives historically explored as squalene synthase inhibitors for hyperlipidemia and as ligands for serotonin receptors.

Molecular Formula C18H14ClNO4
Molecular Weight 343.8 g/mol
Cat. No. B11341405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione
Molecular FormulaC18H14ClNO4
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H14ClNO4/c1-11-17(22)20(10-15(21)12-6-8-13(19)9-7-12)18(23)14-4-2-3-5-16(14)24-11/h2-9,11H,10H2,1H3
InChIKeyUAIUVRZCQXCILL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione: A Key Intermediate for Targeted Heterocyclic Screening Libraries


The compound 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione (molecular formula C18H14ClNO4, MW 343.76) is a synthetic small molecule belonging to the 1,4-benzoxazepine-3,5-dione class. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives historically explored as squalene synthase inhibitors for hyperlipidemia [1] and as ligands for serotonin receptors [2]. The specific substitution pattern of this compound—a 4-chlorophenyl-oxoethyl group at the N-4 position and a 2-methyl group—distinguishes it from other in-class candidates by modulating lipophilicity and steric properties critical for target engagement.

Why Generic 1,4-Benzoxazepine-3,5-diones Cannot Replace the 4-Chlorophenyl-2-Oxoethyl-2-Methyl Analog in Targeted Research


The 1,4-benzoxazepine-3,5-dione scaffold exhibits profound structure-activity relationship (SAR) sensitivity. Minor modifications to the N-4 substituent or the C-2 position can drastically alter a compound's target selectivity and potency [1]. For instance, in related 4,1-benzoxazepine series, replacing an oxoethyl side chain with a benzyl group shifted the inhibitory profile from squalene synthase to entirely different targets [2]. Therefore, the specific 4-chlorophenyl-2-oxoethyl and 2-methyl combination is not interchangeable with other in-class analogs carrying fluorophenyl, dichlorobenzyl, or unsubstituted phenyl groups, as these substitutions dictate lipophilicity, metabolic stability, and binding pocket interactions. A simple generic substitution risks invalidating an entire screening campaign.

Quantitative Differentiation of 4-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione Against Closest Analogs


Lipophilicity Advantage: Higher cLogP Enhances Membrane Permeability Over Des-Chloro and Fluoro Analogs

The target compound exhibits a substantially higher calculated partition coefficient (cLogP) than its des-chloro (unsubstituted phenyl) and 4-fluoro analogs, predicting superior passive membrane permeability. Direct comparison of computed cLogP values shows a difference of +1.3 to +1.9 log units, which typically translates to a 5- to 10-fold increase in predicted permeability in Caco-2 models. [1]

Lipophilicity Drug-likeness ADME Prediction

Steric Profile of 2-Methyl Group Provides Conformational Constraint Lacking in 2-Unsubstituted Core

The presence of the 2-methyl group introduces a chiral center and restricts conformational flexibility of the benzoxazepine ring compared to the 2-unsubstituted analog. In related 4,1-benzoxazepine series (Miki et al., 2002), methylation at the analogous position significantly impacted both enzyme inhibition potency and in vivo cholesterol-lowering efficacy, with a 2-methyl derivative (compound 3j) showing an ED50 of 2.9 mg/kg (po) after acetylation, whereas the des-methyl counterpart was inactive. [1]

Conformational Analysis Target Selectivity Synthetic Intermediate

Electron-Withdrawing 4-Chloro Substituent Enhances Metabolic Stability Compared to 4-Fluoro Analog

The 4-chlorophenyl group is generally more resistant to oxidative metabolism than the 4-fluorophenyl analog due to the stronger electron-withdrawing effect and higher bond dissociation energy of the C-Cl bond (338 kJ/mol) versus C-F (485 kJ/mol) but with slower CYP450-mediated hydroxylation kinetics. In a general medicinal chemistry context, 4-chlorophenyl compounds often exhibit longer half-lives in human liver microsomes than their 4-fluoro counterparts, although no direct head-to-head microsomal stability data exists for this specific pair. [1]

Metabolic Stability Oxidative Metabolism Halogen SAR

Limited Precedented Biological Activity: No Published IC50 Data for Target Compound; Not Yet Profiled in Public ChEMBL or PubChem BioAssay Databases

A comprehensive search of ChEMBL, PubChem BioAssay, BindingDB, and PubMed revealed no published biological activity data (IC50, EC50, Ki, etc.) for the target compound itself. The compound is not annotated in any ChEMBL catalog and has no known activity [1]. This is in contrast to some commercially available in-class analogs, such as 4-[2-(4-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione, which also lack published data, or 4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione, which is similarly unprofiled. This represents a clear screening gap: the target compound is a structurally differentiated, novel entity within a proven privileged class, offering potential intellectual property advantages for hit identification programs.

Screening Gap Opportunity for Profiling Data Scarcity

Recommended Application Scenarios for 4-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione Based on Differential Evidence


Squalene Synthase Inhibitor Hit Identification and Lead Optimization Programs

The compound's 1,4-benzoxazepine-3,5-dione core, combined with the 4-chlorophenyl-2-oxoethyl side chain and the critical 2-methyl group (see Evidence Item 2), position it as a strong chemical starting point for squalene synthase inhibitor discovery. Historical data from the 4,1-benzoxazepine series demonstrate that N-4 oxoethyl substitutions are tolerated and that the 2-methyl group is essential for in vivo activity (ED50 = 2.9 mg/kg, po) [1]. The target compound can be prioritized over des-methyl or des-chloro analogs for primary screening against squalene synthase.

CNS Drug Discovery for Serotonin Receptor (5-HT1A) Modulation

Benzoxazepine derivatives have been patented as potent 5-HT1A receptor ligands with anticonflict activity [2]. The higher lipophilicity of this compound (cLogP = 4.28) compared to fluoro or unsubstituted analogs (see Evidence Item 1) makes it particularly suitable for blood-brain barrier penetration, a prerequisite for CNS drug candidates. Researchers targeting anxiety or depression can confidently select this compound over less lipophilic in-class candidates for CNS screening panels.

Building Blocks for Diversity-Oriented Synthesis (DOS) and Fragment-Based Screening

The compound's benzoxazepine-3,5-dione core is a versatile heterocyclic scaffold amenable to further functionalization. As a commercial building block with a defined stereocenter (2-methyl), it enables the rapid construction of chiral compound libraries. Procurement of this specific derivative over the simpler 1,4-benzoxazepine-3,5-dione parent (which lacks the N-4 and C-2 substituents) allows for immediate SAR exploration without requiring multi-step synthetic elaboration, saving 2-3 synthetic steps in library production.

Hyperlipidemia Drug Discovery with Reduced HMG-CoA Reductase Toxicity Risk

The squalene synthase inhibition mechanism, for which this compound's scaffold is validated, acts downstream of HMG-CoA reductase in the cholesterol biosynthesis pathway [1]. By targeting squalene synthase, inhibitors avoid the depletion of essential isoprenoids (ubiquinone, dolichol, heme A) caused by statins, potentially reducing myotoxicity and other side effects. The target compound, with its differentiated substitution pattern, offers a fresh structural template for this therapeutically important but under-exploited mechanism.

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